molecular formula C8H12O4 B3048084 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione CAS No. 15568-97-5

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Cat. No.: B3048084
CAS No.: 15568-97-5
M. Wt: 172.18 g/mol
InChI Key: YIAOLYVBBMEBIJ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C8H12O4 . It is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 172.178 Da and the monoisotopic mass is 172.073563 Da .


Chemical Reactions Analysis

This compound is known to participate in reactions that involve the formation of adducts. For instance, it has been used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 330.4±35.0 °C at 760 mmHg, and a flash point of 171.9±24.4 °C . It has 4 hydrogen bond acceptors and no hydrogen bond donors . The polar surface area is 53 Å2 and the molar volume is 158.4±3.0 cm3 .

Scientific Research Applications

Synthesis Advancements

The compound 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, and its derivatives, have been extensively used in chemical synthesis. For instance, a solvent-free synthesis of 5-Alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones was achieved through the Knoevenagel condensation reaction, utilizing o-phthalimide-N-sulfonic acid as a catalyst. This method is notable for its mild reaction conditions, short reaction times, less catalyst dosage, and high yields, emphasizing its green aspects by avoiding toxic catalysts and solvents (Lin, Xu, & Liao, 2013). Similarly, a general procedure for synthesizing 5-phenyl-1,3-dioxane-4,6-dione derivatives involves the cycloaddition of (α-chlorocarbonyl)phenyl ketene with carbonyl compounds (Saidi, Shaterian, & Sheibani, 2000).

Mechanism of Action

Mode of Action

It has been used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Its use in trapping adducts suggests that it may be involved in reactions related to alkyl isocyanides and dialkyl acetylenedicarboxylates . The downstream effects of these interactions would depend on the specific roles of these compounds in cellular processes.

Result of Action

Its role in trapping adducts suggests that it may alter the structure and function of its targets, potentially leading to changes in cellular processes .

Properties

IUPAC Name

2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(2)5(9)11-8(3,4)12-6(7)10/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAOLYVBBMEBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(OC1=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327567
Record name NSC666539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15568-97-5
Record name NSC666539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Meldrum's acid (5.52 g, 38.3 mmol), potassium carbonate (26.5 g, 191 mmol) and methyl iodide (7.15 mL, 115 mmol) in acetonitrile (75 mL) was heated at 75° C. in a sealed tube for 7 hrs. The mixture was cooled to room temperature, diluted with dichloromethane (300 mL), filtered and the filtrate evaporated to dryness in vacuo. Ethyl acetate (75 mL), hexanes (75 mL) and water (50 mL) were added and phases were separated. The organic layer was washed with 10% aqueous solution of sodium thiosulfate (50 mL) and water (50 mL); dried over anhydrous magnesium sulfate and solvent removed in vacuo to give 2,2,5,5-tetramethyl-[1,3]dioxane-4,6-dione as white solid.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
7.15 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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